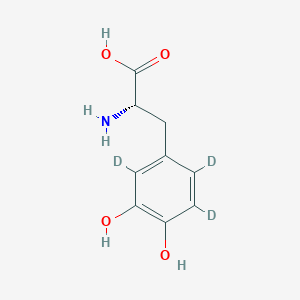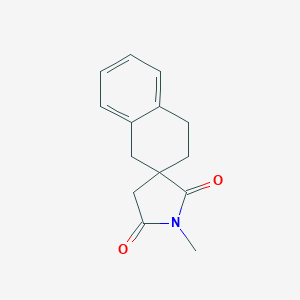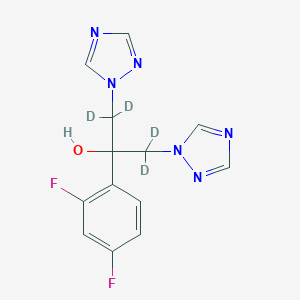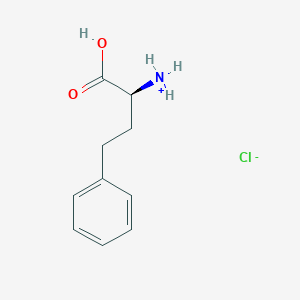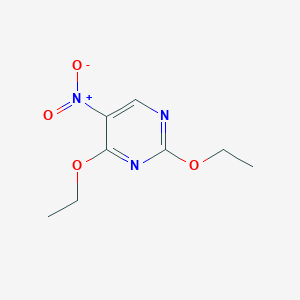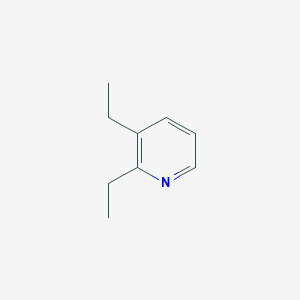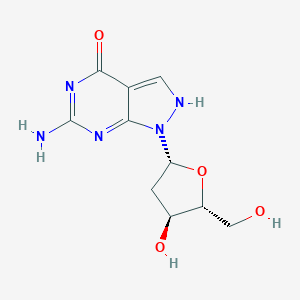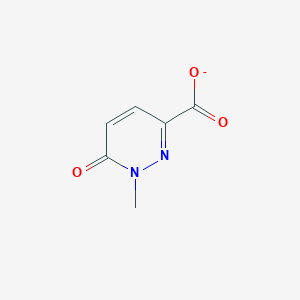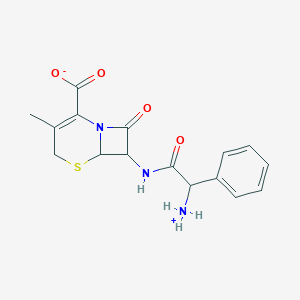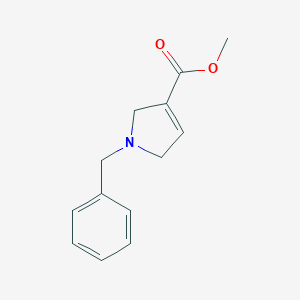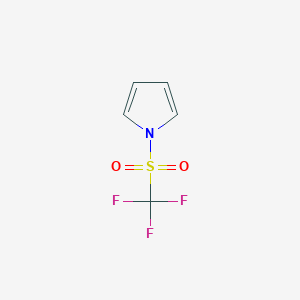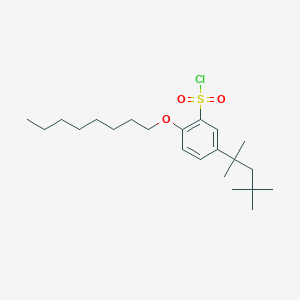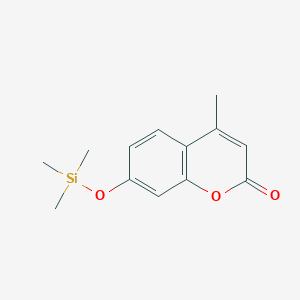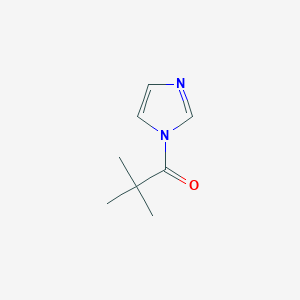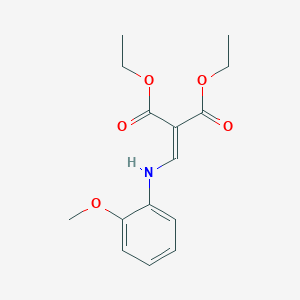
2-ANISIDONEMETHYLENEMALONIC ACID DIETHYL ESTER
Overview
Description
Diethyl 2-[(2-methoxyanilino)methylene]malonate is a chemical compound with the molecular formula C15H19NO5 and a molecular weight of 293.31 g/mol. It is known for its unique structure, which includes a central malonate core, an arylamine group, and a methylene malonate structure. This compound has diverse applications in scientific research, particularly in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Diethyl 2-[(2-methoxyanilino)methylene]malonate is typically synthesized in laboratories. One common synthetic route involves a three-component domino reaction that includes an aldehyde, an amine, and diethyl 2-[(2-methoxyanilino)methylene]malonate. The reaction conditions often involve mild temperatures and the use of solvents like ethanol or methanol.
Chemical Reactions Analysis
Diethyl 2-[(2-methoxyanilino)methylene]malonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the methylene malonate structure.
Condensation Reactions: It is involved in condensation reactions to form heterocyclic compounds, such as polysubstituted-2-pyridones.
Oxidation and Reduction Reactions:
Common reagents used in these reactions include aldehydes, amines, and various solvents. The major products formed from these reactions are often heterocyclic compounds, which are important scaffolds in medicinal chemistry.
Scientific Research Applications
Diethyl 2-[(2-methoxyanilino)methylene]malonate has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds.
Medicinal Chemistry: It has been investigated for its potential antifungal properties against Fusarium oxysporum, a destructive plant pathogen.
Material Science: Its unique structure allows it to be used in the development of new materials with specific properties.
Mechanism of Action
its reactivity is primarily due to the presence of the methylene malonate structure, which allows it to participate in various chemical reactions. The molecular targets and pathways involved in its biological activity are still under investigation.
Comparison with Similar Compounds
. Similar compounds include:
- Diethyl 2-[(phenylamino)methylene]malonate
- Diethyl 2-[(p-toluidino)methylene]malonate
- Diethyl 2-[(anilino)methylene]malonate
These compounds share a similar core structure but differ in the substituents attached to the arylamine group.
Properties
IUPAC Name |
diethyl 2-[(2-methoxyanilino)methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-4-20-14(17)11(15(18)21-5-2)10-16-12-8-6-7-9-13(12)19-3/h6-10,16H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXFOFORQHKBRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC=C1OC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


